molecular formula C18H12FNO B5401154 1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one

1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one

Cat. No. B5401154
M. Wt: 277.3 g/mol
InChI Key: BVBDVJKNARJWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one, also known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in 2013 by a team of Japanese researchers led by Yukihiro Goda. FUB-144 is a potent agonist of the cannabinoid receptors, with a high affinity for CB1 and CB2 receptors. The compound has gained significant attention in the scientific community due to its potential therapeutic applications and its role in the development of new drugs.

Mechanism of Action

1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one acts as a potent agonist of the cannabinoid receptors, with a high affinity for CB1 and CB2 receptors. It produces its effects by binding to these receptors and activating intracellular signaling pathways, which modulate various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one produces a range of biochemical and physiological effects, depending on the dose and route of administration. It has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. It also exerts neuroprotective effects and has been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one has several advantages for use in laboratory experiments. It is a highly potent and selective agonist of the cannabinoid receptors, which makes it a useful tool in the study of these receptors and their signaling pathways. It is also relatively stable and easy to handle, which simplifies its use in experiments. However, 1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one also has some limitations, such as its potential toxicity and the need for caution when handling it due to its psychoactive effects.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one. One area of interest is the development of new drugs targeting the cannabinoid receptors, based on the structure of 1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one. Another area of interest is the investigation of the compound's potential therapeutic applications in various medical conditions. Further studies are also needed to determine the safety and toxicity of 1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one, as well as its potential for abuse and addiction. Finally, more research is needed to understand the mechanisms of action of 1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one and its effects on various physiological processes.

Synthesis Methods

1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one is synthesized through a multistep process that involves the condensation of 4-fluorobenzyl chloride with 2-(1H-indol-3-yl)acetic acid, followed by cyclization and reduction. The final product is obtained as a white crystalline powder, which is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in various medical conditions such as pain, inflammation, anxiety, and depression. It has also been investigated for its anti-tumor properties and its role in the treatment of cancer. In addition, 1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one has been used as a tool in the development of new drugs targeting the cannabinoid receptors.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO/c19-14-9-7-12(8-10-14)11-20-16-6-2-4-13-3-1-5-15(17(13)16)18(20)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBDVJKNARJWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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